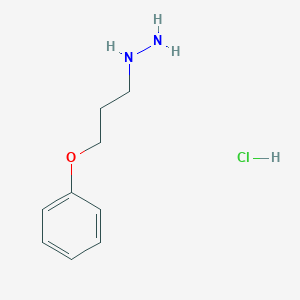
(3-Phenoxypropyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Phenoxypropyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as “(3-Phenoxypropyl)hydrazine hydrochloride”, can involve various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine . These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .Molecular Structure Analysis
The molecular structure of “(3-Phenoxypropyl)hydrazine hydrochloride” is represented by the formula C9H15ClN2O .Chemical Reactions Analysis
Hydrazine and its derivatives, including “(3-Phenoxypropyl)hydrazine hydrochloride”, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Accurate analysis of hydrazine and its derivatives in biological samples is complicated by the tendency of these chemicals to autoxidize during storage .Wissenschaftliche Forschungsanwendungen
Sensor Development for Environmental Monitoring
A study reported the development of an electrochemical sensor for the determination of hydrazine in the presence of phenol in water and wastewater samples. This sensor utilized a nanocomposite modified carbon paste electrode, highlighting the relevance of hydrazine derivatives in environmental monitoring and pollution research (Karimi-Maleh et al., 2014).
Fluorescent Probes for Biological and Environmental Applications
Another study focused on designing a ratiometric fluorescent probe for hydrazine detection. This probe, based on dicyanoisophorone, was shown to be suitable for measuring hydrazine levels in biological and water samples, offering a method with low cytotoxicity, high sensitivity, and the ability to perform fluorescence imaging in living cells (Zhu et al., 2019).
Advanced Oxidation Processes for Water Treatment
Research investigating the use of hydrazine and other compounds as hydrogen substitutes in the Fenton reaction for phenol degradation in water treatment demonstrated the utility of hydrazine derivatives in enhancing the efficiency of water purification technologies (Yalfani et al., 2011).
Chemical Synthesis and Heterocyclic Compounds
A study on the Vilsmeier-Haack reagent explored the synthesis of various heterocyclic compounds starting from hydrazine derivatives, indicating the importance of these compounds in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Roohi et al., 2013).
Wirkmechanismus
Target of Action
Hydrazine derivatives, in general, are known to react with carbonyl compounds . This suggests that the targets could be aldehydes or ketones in the body.
Mode of Action
(3-Phenoxypropyl)hydrazine hydrochloride, like other hydrazines, can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile and reacts with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones from the reaction of hydrazines with aldehydes or ketones is a well-known process . This reaction could potentially affect various biochemical pathways involving these compounds.
Result of Action
The formation of hydrazones could potentially alter the function of aldehydes and ketones in the body .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenoxypropylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRRSMFDJGYBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenoxypropyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

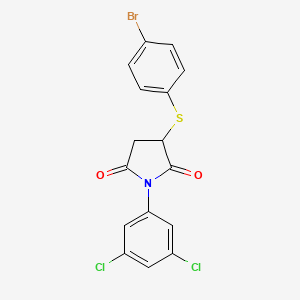

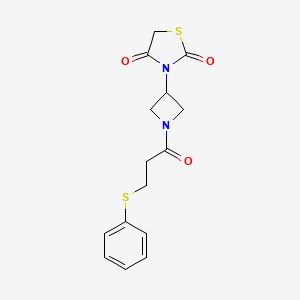

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2513649.png)
![methyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2513650.png)
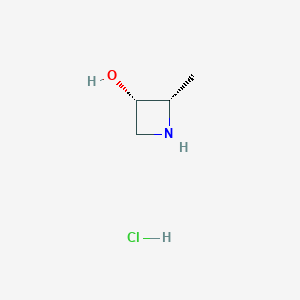
![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)

![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B2513657.png)
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
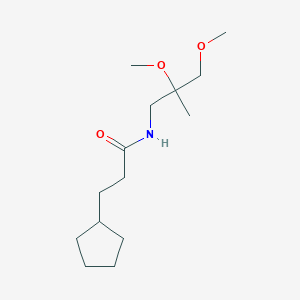
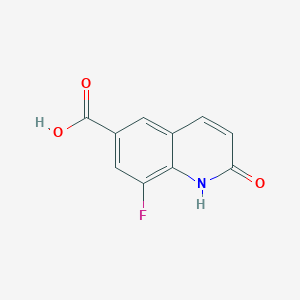
![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)